molecular formula C11H19N2Si B1593068 Bis(dimethylamino)methylphenylsilane CAS No. 33567-83-8

Bis(dimethylamino)methylphenylsilane

Cat. No. B1593068
CAS RN: 33567-83-8
M. Wt: 207.37 g/mol
InChI Key: UHUXMLUEOXGFNB-UHFFFAOYSA-N
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Description

“Bis(dimethylamino)methylphenylsilane” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a new diamine, bis(4-(4-aminophenoxy)phenyl)methylphenylsilane, was synthesized by reacting with bis(4-carboxyphenyl)R1R2 silane derivatives . The reaction to obtain the diamine started from the respective diphenol and was developed in two steps .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The compound has been used in the synthesis of new poly(amide)s (PAs). These polymers contain two diphenylsilane (Ph–Si–Ph) and oxyether moieties in their repetitive unit .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C11H20N2Si and it has a molecular weight of 208.38 . Other physical and chemical properties like boiling point, density, refractive index, and flash point are also available .

Scientific Research Applications

Oxysilane Polymers

A study by Pittman, Patterson, & Mcmanus (1976) focused on the synthesis and properties of oxysilane polymers. They explored the solution polycondensation of bis(dimethylaminosilanes) with 1,4-bis(hydroxydimethylsilyl)benzene, where bis(dimethylamino)methylphenylsilane was one of the bis(dimethylaminosilanes) used. This study provided a detailed and systematic description of this polycondensation, exploring its potential as an alternative to disilanol or disilanol-dichlorosilane condensation routes.

Silicon Carbonitride Films

Blaszczyk-Lezak et al. (2007) utilized bis(dimethylamino)methylsilane in the synthesis of silicon carbonitride (Si:C:N) films via remote microwave hydrogen plasma chemical vapor deposition (RP-CVD) (Blaszczyk-Lezak et al., 2007). The study examined the effect of thermal activation on the RP-CVD process and the resulting film growth rate and yield at different substrate temperatures.

Plasma Polymerization

The plasma polymerization of bis(dimethylamino)methylsilane was investigated by Inagaki & Oh-Ishi (1985). They analyzed the polymer deposition rate, chemical composition, and transformations of methylamino groups in the resulting polymers. Their findings suggested that vinyl and methyl substituents contribute to polymer formation, whereas hydrogen substituents disturb it.

Optoelectronic Devices

Wu, Lin, & Liou (2019) explored the use of bis(dimethylamino)methylphenylsilane in the development of triarylamine derivatives for application in optoelectronic devices (Wu et al., 2019). They synthesized triphenylamine-based derivatives with dimethylamino substituents and examined their optical and electrochromic behaviors, demonstrating their potential in electrochromic and electrofluorochromic devices.

Lewis Acid Catalysts

Mehendale et al. (2006) studied bis((dimethylamino)methyl)phenyl (NCN-pincer) palladium(II) and platinum(II) complexes as Lewis acid catalysts (Mehendale et al., 2006). They grafted these complexes onto silica and tested their activity in the aldol reaction, demonstrating their potential as catalysts.

Safety And Hazards

The compound is for R&D use only and not for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

N-(dimethylamino-methyl-phenylsilyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2Si/c1-12(2)14(5,13(3)4)11-9-7-6-8-10-11/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSUYTOTVCEJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C1=CC=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dimethylamino)methylphenylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dimethylamino)methylphenylsilane
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Bis(dimethylamino)methylphenylsilane
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Reactant of Route 6
Bis(dimethylamino)methylphenylsilane

Citations

For This Compound
11
Citations
GN Babu, RA Newmark - Macromolecules, 1991 - ACS Publications
The solution polycondensations of l, 4-bis (hydroxydimethylsilyl) benzene (BHB) with dime-thyldichlorosilane, diphenyldichlorosilane, phenylmethyldichlorosilane, and …
Number of citations: 27 pubs.acs.org
CU Pittman Jr, WJ Patterson… - Journal of Polymer …, 1976 - Wiley Online Library
The solution polycondensation of 1,4‐bis(hydroxydimethylsilyl)benzene with six bis(dimethylaminosilanes) was carried out by the aminosilane deficient method to give a series of high …
Number of citations: 56 onlinelibrary.wiley.com
HD Zhu, SW Kantor, WJ MacKnight - Macromolecules, 1998 - ACS Publications
Vinyl-substituted silphenylene siloxane elastomers (VSPSEs) with variable vinyl content were synthesized using the disilanol−diaminosilane polycondensation method. High molecular …
Number of citations: 56 pubs.acs.org
P Sood, H Zhang, M Lattman - Organometallics, 2002 - ACS Publications
Treatment of p-tert-butylcalix[5]arene with RMeSi(NMe 2 ) 2 (R = Me, Ph) yields both di- and monosubstituted products: calix[5](RMeSi) 2 (OH) (1a, R = Me; 1b, R = Ph) and calix[5](…
Number of citations: 15 pubs.acs.org
RA Newmark, GN Babu - Macromolecules, 1991 - ACS Publications
A series of nine different silarylene-siloxane copolymers were prepared by condensation po-lymerization of l, 4-bis (dimethylhydroxysilyl) benzene with a mixture of different bis (…
Number of citations: 17 pubs.acs.org
BA Izmailov, VA Vasnev, GD Markova - Polymer Science, Series B, 2020 - Springer
New high-temperature resistant poly(carboranylmethyldiorganosiloxane)s have been synthesized by the polycondensation of 1,7-bis-[hydroxy(dimethyl)silylmethyl]-m-carborane with bis…
Number of citations: 1 link.springer.com
WJ PATTERSON - 1974 - search.proquest.com
A series of three arylenesiloxanes, having the repeating structure-Si (CH, j) 2" C6H-Si (CH2) 2~ 0SiR2"'0" where R is either methyl or phenyl, has been studied in considerable detail. …
Number of citations: 0 search.proquest.com
M Moran, I Cuadrado, MC Pascual, CM Casado… - …, 1992 - ACS Publications
The synthesis of the complexes| T) 6-C6H6Si (OEt) 3) Cr (CO) 3 (1),(7j6-C6H6SiMe (OMe) 2| Cr (CO) 3 (2),(i? 6-C6H6 (CH2) 2Si (OMe) 3 (Cr (CO) 3 (3), Í7, 6-l, 4-C6HJ (CH2) 2Si (OMe) …
Number of citations: 39 pubs.acs.org
L Ye - 2007 - search.proquest.com
The purpose of this project is to help guide the development of nonshrinking adhesive dental composite systems. Spiro Ortho Carbonates (SOCs) are known to expand upon …
Number of citations: 1 search.proquest.com
RH Cragg, RD Lane - Journal of organometallic chemistry, 1985 - Elsevier
The preparation and properties of a series of organo-1,3,2-diazasilacycloalkanes are reported and their mass spectra and 1 H, 13 C and 29 Si NMR spectra discussed in detail. …
Number of citations: 3 www.sciencedirect.com

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